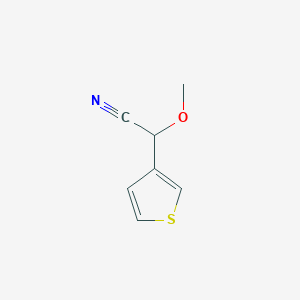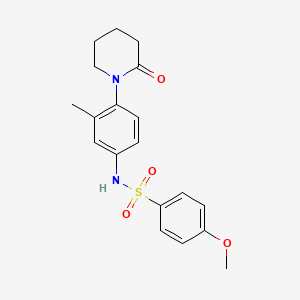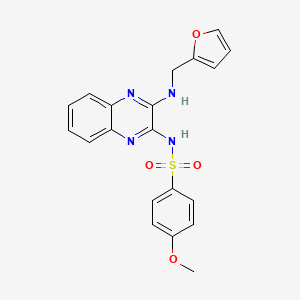![molecular formula C13H15ClO3 B2991814 2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226244-26-3](/img/structure/B2991814.png)
2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chlorophenylacetic acid, which is a type of aromatic compound. Chlorophenylacetic acids are known to possess various properties, including anticancer properties . They can act as carbon and energy supplements and can be degraded by certain bacterial strains .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 4-Chlorophenylacetic acid has been determined using techniques like NMR and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, 2-Chlorophenylacetic acid is a solid with a melting point of 92-95 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is involved in synthetic chemistry research, particularly in the synthesis of complex molecules with potential applications in materials science and biology. For instance, it can be utilized in the synthesis of fluorescent compounds, such as 1,3,5-triaryl-2-pyrazolines, which exhibit fluorescence properties useful in materials science and sensor technology (A. Hasan, Asghar Abbas, M. Akhtar, 2011). Additionally, acylation reactions involving this compound or its derivatives have been explored to create new amides and 1-acylpyrazole, showcasing its versatility in synthetic organic chemistry (N. S. Arutjunyan, N. Hakobyan, L. A. Hakobyan, G. Gevorgyan, G. Panosyan, 2013).
Crystal Structure Analysis
The crystal structure of related compounds, for example, 2-(4-chlorophenoxy)-tetrahydropyran, has been determined, contributing to our understanding of molecular conformations and interactions. Such studies are essential for the development of new materials and drugs, providing insights into molecular geometry and potential reactivity (P. Jones, G. Sheldrick, A. Kirby, R. Glenn, P. Ramaswamy, M. Halstenberg, 1982).
Reactivity and Applications in Organic Synthesis
Investigations into the reactivity of this compound and its derivatives have led to the development of novel synthesis methods for heterocyclic compounds and the study of nucleophilic substitution reactions. These research activities enhance our understanding of chemical reactivity and provide new pathways for synthesizing biologically active molecules (Leticia Ayala, Claudia G. Lucero, J. Romero, Sarah A. Tabacco, K. Woerpel, 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)oxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-4-2-1-3-10(11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOBBUXTWFHFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)
![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![[3-(Propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2991736.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)


![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2991743.png)

![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)
![4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2991750.png)

